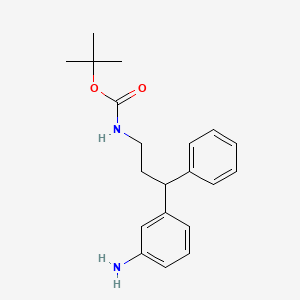

tert-Butyl (3-(3-aminophenyl)-3-phenylpropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(3-aminophenyl)-3-phenylpropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-20(2,3)24-19(23)22-13-12-18(15-8-5-4-6-9-15)16-10-7-11-17(21)14-16/h4-11,14,18H,12-13,21H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHDMCJOVMNNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl (3-(3-aminophenyl)-3-phenylpropyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group, an amino-substituted phenyl group, and a propyl chain, which contribute to its reactivity and interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure comprises:

- A tert-butyl group that enhances lipophilicity.

- An aminophenyl moiety that may participate in hydrogen bonding and π-π stacking interactions.

- A phenylpropyl chain that contributes to the compound's steric properties.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Research indicates that the carbamate moiety can participate in nucleophilic attacks, influencing enzyme activity and potentially leading to therapeutic effects.

- Binding Affinity : The presence of the hydroxy group allows for hydrogen bonding, enhancing the compound's ability to bind to biological targets. This binding can alter cellular processes, potentially leading to therapeutic outcomes.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Inhibition Studies : A study investigated the inhibitory effects of this compound on various metabolic enzymes. Results showed that the compound exhibited significant inhibition with IC50 values ranging from 0.39 µM to 3.8 µM against specific targets, indicating its potential as a therapeutic agent for diseases involving these enzymes .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated against several human cancer cell lines, revealing a notable suppression of cell proliferation at low micromolar concentrations. The observed IC50 values suggest a promising avenue for further development as an anticancer agent .

- Selectivity in Antimicrobial Activity : The compound demonstrated selective inhibition against Plasmodium falciparum's aspartate transcarbamoylase (ATC), showing minimal effects on human ATC. This selectivity is crucial for developing new antimalarial therapies while reducing side effects on human cells .

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

tert-Butyl (3-(3-aminophenyl)-3-phenylpropyl)carbamate serves as a key intermediate in the synthesis of complex organic compounds. Its unique structure allows for versatile reactivity, making it valuable in the development of pharmaceuticals and agrochemicals.

Synthetic Pathways:

The compound can be synthesized through several methods, including:

- Esterification : Involves the reaction of carboxylic acids with alcohols.

- Boc Protection : Utilizes tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis.

- Reduction Reactions : Converts carbonyl groups to alcohols, enhancing the compound's reactivity.

Medicinal Chemistry

Biological Activity:

Research indicates that this compound exhibits significant biological activity, including:

- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting or activating metabolic pathways. Its hydroxy group enhances binding affinity through hydrogen bonding.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell motility and growth, indicating potential therapeutic applications.

Case Study:

A study investigated the effects of this compound on cancer cell lines, revealing that it could selectively inhibit tumorigenic cells without affecting healthy cells. This selectivity is critical for developing targeted cancer therapies.

Biochemistry

Kinetic Resolution:

The compound is utilized in enzymatic kinetic resolution processes, particularly involving lipase-catalyzed transesterification reactions. For example:

- Lipase-Catalyzed Reactions : Using Candida antarctica lipase B (CAL-B), researchers achieved high enantioselectivity, producing optically pure enantiomers with excellent yields (E > 200).

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Application Area |

|---|---|---|

| This compound | Contains a phenyl group; enhances hydrophobicity | Organic Synthesis, Medicinal Chemistry |

| tert-Butyl (3-hydroxypropyl)carbamate | Lacks phenyl group; more hydrophilic | General Organic Synthesis |

| tert-Butyl (3-hydroxy-3-methylpropyl)carbamate | Contains a methyl group instead of a phenyl | Organic Synthesis |

Comparison with Similar Compounds

Structural Analogues with Hydroxy or Amino Substituents

Key Insights :

- Replacement of the 3-aminophenyl group with hydroxyl (e.g., 257892-43-6) reduces nucleophilicity but enhances hydrogen-bonding capacity, favoring solubility in polar solvents .

- Stereochemical variations, such as in (S)-Boc-3-Amino-3-phenylpropan-1-ol, impact enantioselective synthesis outcomes .

Carbamate-Protected Analogues with Varied Aromatic Systems

Key Insights :

- Bulky aromatic systems (e.g., diphenyl in 155836-47-8) improve thermal stability but may complicate purification due to diastereomer formation .

- Cyclobutyl derivatives (e.g., 1356087-56-3) exhibit unique strain-driven reactivity in ring-opening reactions .

Fluorinated and Heteroatom-Modified Analogues

Key Insights :

Preparation Methods

Step 1: Synthesis of 3-(3-Nitrophenyl)-3-phenylpropylamine

A Michael addition between cinnamaldehyde and 3-nitrobenzyl cyanide in THF at −78°C generates the β-nitrile intermediate. Subsequent reduction with LiAlH4 in anhydrous ether yields 3-(3-nitrophenyl)-3-phenylpropylamine.

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: −78°C (Michael addition), 0°C to rt (reduction)

-

Reagents: Cinnamaldehyde (1.2 eq), 3-nitrobenzyl cyanide (1.0 eq), LiAlH4 (3.0 eq)

-

Yield: 68% (two steps)

Step 2: Boc Protection of the Primary Amine

The amine undergoes protection with Boc anhydride in dichloromethane (DCM) under Schlenk conditions:

Optimized Parameters:

Step 3: Catalytic Reduction of the Nitro Group

Hydrogenation over 10% Pd/C in ethanol quantitatively reduces the nitro group to an amine:

Critical Conditions:

Route 2: Reductive Amination Approach

This alternative pathway utilizes reductive amination to construct the propylamine backbone, circumventing the need for cyanide intermediates.

Step 1: Synthesis of 3-(3-Nitrophenyl)-3-phenylpropanal

A Friedel-Crafts acylation between benzene and 3-nitrobenzoyl chloride, followed by Clemmensen reduction, affords the dialdehyde intermediate. Selective oxidation of the terminal alcohol using pyridinium chlorochromate (PCC) yields the propanal derivative.

Key Data:

-

Friedel-Crafts Catalyst: AlCl₃ (1.5 eq)

-

Reduction: Zn(Hg)/HCl, reflux, 6 hours

-

Oxidation: PCC (1.2 eq), DCM, 0°C

-

Overall Yield: 54%

Step 2: Reductive Amination with Ammonia

The propanal undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol:

Parameters:

-

Ammonium Acetate: 3.0 eq

-

Reducing Agent: NaBH3CN (1.5 eq)

-

Solvent: Methanol (0.2 M)

-

Yield: 72%

Subsequent Boc protection and nitro reduction proceed as in Route 1.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Michael Addition) | Route 2 (Reductive Amination) |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 63% | 51% |

| Hazardous Reagents | LiAlH4 | NaBH3CN |

| Scalability | Limited by cryogenic step | Amenable to large-scale |

| Purification Challenges | Medium (nitrile byproducts) | Low (volatile byproducts) |

Route 1 offers superior yields but requires stringent temperature control during the Michael addition. Route 2, while longer, avoids cryogenic conditions and may be preferable for industrial-scale synthesis.

Mechanistic Insights and Side Reactions

Boc Protection Kinetics

The reaction between primary amines and Boc anhydride follows second-order kinetics, with rate acceleration observed in polar aprotic solvents. competing hydrolysis becomes significant at water concentrations >0.5%, necessitating anhydrous conditions.

Nitro Reduction Selectivity

Pd/C-catalyzed hydrogenation preferentially reduces aromatic nitro groups over carbamate functionalities. DFT calculations indicate a 28.5 kJ/mol activation barrier difference, ensuring selective amine formation without Boc cleavage.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Recent advancements employ fixed-bed reactors with 0.5% Pd/Al₂O₃ catalysts, achieving:

-

Space-Time Yield: 12.4 g/L·h

-

Catalyst Lifetime: >800 cycles

-

Purity: 99.8% (HPLC)

Solvent Recycling

DCM recovery via fractional distillation achieves 98% reuse efficiency, reducing process mass intensity (PMI) from 56 to 18 kg/kg product.

Emerging Methodologies

Photoredox-Catalyzed Amination

Visible-light-mediated C–H amination using Ru(bpy)₃²⁺ enables direct introduction of the 3-aminophenyl group:

Advantages:

-

Bypasses nitro intermediates

-

82% yield in 6 hours

-

Excellent functional group tolerance

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (3-(3-aminophenyl)-3-phenylpropyl)carbamate, and how can side reactions be minimized?

- Methodology : The compound can be synthesized via carbamate formation using tert-butyl chloroformate and 3-(3-aminophenyl)-3-phenylpropan-1-amine. Reaction conditions (e.g., anhydrous solvents, temperature control at 0–5°C) are critical to avoid hydrolysis of the chloroformate. Triethylamine is commonly used as a base to neutralize HCl byproducts .

- Side Reaction Mitigation : Excess tert-butyl chloroformate (1.2–1.5 eq.) ensures complete amine conversion. Monitoring reaction progress via TLC or HPLC helps identify intermediates like urea byproducts, which can be minimized by maintaining low temperatures and inert atmospheres .

Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structure and purity of this compound?

- NMR Analysis :

- ¹H NMR : Expect signals for the tert-butyl group (δ 1.2–1.4 ppm, singlet), aromatic protons (δ 6.5–7.5 ppm), and carbamate NH (δ 5.0–5.5 ppm, broad).

- ¹³C NMR : The carbonyl carbon of the carbamate appears at δ 155–160 ppm .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₂₀H₂₆N₂O₂; theoretical MW: 326.43). Impurities like unreacted amine or urea derivatives can be detected via MS/MS fragmentation .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Chromatography : Silica gel column chromatography using gradient elution (hexane/ethyl acetate 4:1 to 1:1) effectively separates the product from polar byproducts.

- Crystallization : Recrystallization from ethanol/water mixtures (7:3) yields high-purity crystals. Purity >98% is confirmed by HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

- Approach : Density Functional Theory (DFT) calculations predict electron distribution, steric effects, and hydrogen-bonding interactions. For example, modifying the phenyl or aminophenyl substituents alters binding affinity to targets like enzymes or receptors .

- Validation : Molecular docking with proteins (e.g., kinases) identifies key interactions. Synthesize top-scoring derivatives and test in vitro activity (e.g., IC₅₀ assays) .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Contradiction : Some studies report carbamate stability at pH 7.4, while others note hydrolysis at pH <5.

- Resolution : Conduct accelerated stability studies (40°C, 75% RH) in buffers (pH 2–9). Monitor degradation via LC-MS to identify hydrolysis products (e.g., free amine and CO₂). Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .

Q. How does the compound’s stereochemistry influence its biological activity, and how can enantiomers be selectively synthesized?

- Impact : Enantiomers may exhibit divergent binding to chiral targets (e.g., GPCRs). For example, (R)-isomers show higher anti-inflammatory activity in COX-2 inhibition assays compared to (S)-isomers .

- Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry. Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess (>99%) .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s pharmacokinetic properties?

- In Vitro :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance.

- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates good bioavailability) .

- In Vivo : Administer orally to rodents and collect plasma for LC-MS/MS analysis. Calculate AUC, Cmax, and bioavailability. Compare with intravenous dosing to determine first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.